2-Bromo-5-chloropyridine-3-boronic acid pinacol ester

Catalog No.
S6596149
CAS No.
2121511-83-7
M.F
C11H14BBrClNO2
M. Wt
318.40 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-chloropyridine-3-boronic acid pinacol es...

CAS Number

2121511-83-7

Product Name

2-Bromo-5-chloropyridine-3-boronic acid pinacol ester

IUPAC Name

2-bromo-5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Molecular Formula

C11H14BBrClNO2

Molecular Weight

318.40 g/mol

InChI

InChI=1S/C11H14BBrClNO2/c1-10(2)11(3,4)17-12(16-10)8-5-7(14)6-15-9(8)13/h5-6H,1-4H3

InChI Key

VCCXYDOXOQYYKI-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2Br)Cl

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2Br)Cl

2-Bromo-5-chloropyridine-3-boronic acid pinacol ester is an organoboron compound characterized by its molecular formula C11H14BBrClNO2C_{11}H_{14}BBrClNO_2 and a molecular weight of approximately 318.402 g/mol. This compound features a pyridine ring substituted with bromine and chlorine atoms, as well as a boronic acid moiety in the form of a pinacol ester. The structure of this compound includes a boron atom bonded to a pinacol group, which enhances its reactivity in various

2-Bromo-5-chloropyridine-3-boronic acid pinacol ester itself is not expected to have a specific mechanism of action in biological systems. Its primary function is as a building block for the synthesis of more complex molecules with potential biological activities. The final product obtained through Suzuki-Miyaura coupling reactions will determine the mechanism of action.

  • Halogens: The presence of bromine and chlorine suggests potential skin and eye irritation.
  • Boronic acid: Boronic acids can be mildly toxic upon ingestion or inhalation.
  • Unknown hazards: Due to the lack of specific data, it is advisable to handle the compound with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood.
  • Organic synthesis

    The pinacol ester moiety is a protecting group for boronic acids, commonly used in Suzuki-Miyaura coupling reactions for carbon-carbon bond formation. The presence of the bromo and chloro substituents on the pyridine ring makes this compound a potential building block for the synthesis of halogenated heterocyclic compounds with interesting biological or material properties [].

  • Medicinal chemistry

    Halogenated heterocyclic compounds are a prevalent scaffold in many bioactive molecules. The bromo and chloro groups in 2-Bromo-5-chloropyridine-3-boronic acid pinacol ester could serve as versatile handles for further functionalization, potentially leading to novel drug candidates [].

  • Material science

    Functionalized pyridines are building blocks in various materials, including polymers, ligands for metal complexes, and organic semiconductors. The combination of the boronic acid pinacol ester and the halogen substituents in this molecule could be of interest for the development of novel materials with tailored properties [].

Involving 2-Bromo-5-chloropyridine-3-boronic acid pinacol ester include:

  • Suzuki Coupling Reactions: This compound is often utilized in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron-containing coupling partner. It reacts with aryl halides or vinyl halides to form biaryl compounds.
  • Nucleophilic Substitution: The presence of the bromine atom allows for nucleophilic substitution reactions, where nucleophiles can attack the carbon atom bonded to bromine, leading to the formation of new carbon-nucleophile bonds.
  • Deprotection Reactions: The pinacol ester can be hydrolyzed under acidic or basic conditions to regenerate the corresponding boronic acid, which can then participate in further chemical transformations .

The synthesis of 2-Bromo-5-chloropyridine-3-boronic acid pinacol ester typically involves several steps:

  • Preparation of Pyridine Derivative: Starting from commercially available 2-bromo-5-chloropyridine, the compound can be reacted with a suitable boron source (such as bis(pinacolato)diboron) in the presence of a palladium catalyst.
  • Formation of Pinacol Ester: The reaction mixture is treated with pinacol under acidic conditions to facilitate the formation of the pinacol ester.
  • Purification: The resulting product is purified through column chromatography or recrystallization to obtain pure 2-Bromo-5-chloropyridine-3-boronic acid pinacol ester .

2-Bromo-5-chloropyridine-3-boronic acid pinacol ester finds applications in various fields:

  • Organic Synthesis: It serves as an important building block in the synthesis of complex organic molecules, particularly in pharmaceutical chemistry.
  • Material Science: This compound can be used in the development of new materials, including polymers and nanomaterials.
  • Chemical Biology: It is utilized in probing biological systems and understanding biochemical pathways due to its reactivity and ability to form stable complexes with biomolecules .

Several compounds share structural similarities with 2-Bromo-5-chloropyridine-3-boronic acid pinacol ester. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
5-Chloro-2-pyridinylboronic acid pinacol esterC11H14BClNO2C_{11}H_{14}BClNO_2Lacks bromine substitution; used similarly in Suzuki reactions.
4-Bromo-2-chloro-6-methylpyridine boronic acidC11H13BBrClN2C_{11}H_{13}BBrClN_2Contains a methyl group; alters electronic properties.
5-Bromo-2-fluoropyridine boronic acidC11H13BBrFNO2C_{11}H_{13}BBrFNO_2Fluorine substitution affects reactivity and solubility.

The uniqueness of 2-Bromo-5-chloropyridine-3-boronic acid pinacol ester lies in its specific combination of halogen substitutions (bromine and chlorine) on the pyridine ring, which influences its reactivity profile and suitability for particular synthetic applications compared to other similar compounds .

Hydrogen Bond Acceptor Count

3

Exact Mass

316.99895 g/mol

Monoisotopic Mass

316.99895 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-23-2023

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